
ethyl 4,5-dimethyl-2-(2-oxo-2H-chromene-3-carboxamido)thiophene-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4,5-dimethyl-2-(2-oxo-2H-chromene-3-carboxamido)thiophene-3-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds It features a thiophene ring substituted with ethyl, dimethyl, and chromene carboxamido groups
Méthodes De Préparation
The synthesis of ethyl 4,5-dimethyl-2-(2-oxo-2H-chromene-3-carboxamido)thiophene-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the chromene core: The chromene core can be synthesized via the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base such as piperidine.
Introduction of the thiophene ring: The thiophene ring is introduced through a cyclization reaction involving a suitable thiophene precursor.
Amidation reaction: The chromene and thiophene intermediates are coupled through an amidation reaction, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Esterification: The final step involves esterification to introduce the ethyl ester group, often using ethanol and an acid catalyst.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Analyse Des Réactions Chimiques
Ethyl 4,5-dimethyl-2-(2-oxo-2H-chromene-3-carboxamido)thiophene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace leaving groups on the thiophene or chromene rings. Common reagents include halides and alkoxides.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Applications De Recherche Scientifique
Ethyl 4,5-dimethyl-2-(2-oxo-2H-chromene-3-carboxamido)thiophene-3-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, anticancer, and antimicrobial properties.
Materials Science: It is explored for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to its unique electronic properties.
Biological Research: The compound is used as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Industrial Applications: It is investigated for its potential use as a precursor in the synthesis of advanced materials and specialty chemicals.
Mécanisme D'action
The mechanism of action of ethyl 4,5-dimethyl-2-(2-oxo-2H-chromene-3-carboxamido)thiophene-3-carboxylate involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. For example, it could act as an inhibitor of kinases or proteases, disrupting signaling pathways critical for cancer cell proliferation. The chromene and thiophene moieties contribute to its binding affinity and specificity towards these targets.
Comparaison Avec Des Composés Similaires
Ethyl 4,5-dimethyl-2-(2-oxo-2H-chromene-3-carboxamido)thiophene-3-carboxylate can be compared with similar compounds such as:
Coumarin derivatives: These compounds share the chromene core and are known for their anticoagulant and antimicrobial properties.
Thiophene derivatives: Compounds with thiophene rings are widely studied for their electronic properties and use in organic semiconductors.
Indole derivatives: Indole compounds are structurally similar and have diverse biological activities, including anticancer and anti-inflammatory effects.
The uniqueness of this compound lies in its combination of chromene and thiophene moieties, which confer distinct electronic and biological properties, making it a versatile compound for various applications.
Propriétés
IUPAC Name |
ethyl 4,5-dimethyl-2-[(2-oxochromene-3-carbonyl)amino]thiophene-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO5S/c1-4-24-19(23)15-10(2)11(3)26-17(15)20-16(21)13-9-12-7-5-6-8-14(12)25-18(13)22/h5-9H,4H2,1-3H3,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGTZYKQEJRBVRV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C)NC(=O)C2=CC3=CC=CC=C3OC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
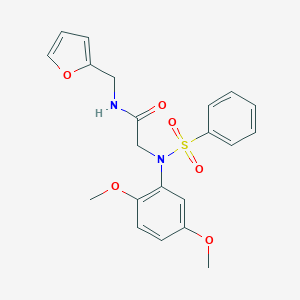
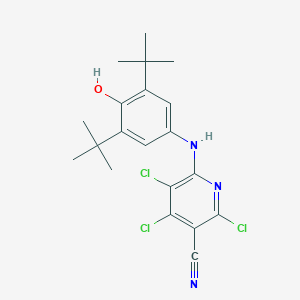
![Ethyl 3-amino-6-methylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B387373.png)
![2-{[2-(2,4-Dimethylphenyl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B387374.png)

![1-[1-(4-chlorophenyl)-5-hydroxy-2-methyl-1H-indol-3-yl]ethanone](/img/structure/B387377.png)
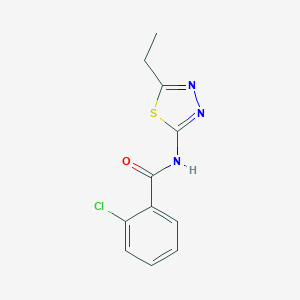
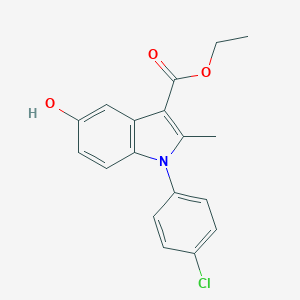
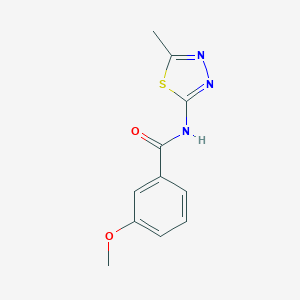
![Ethyl 5-[(tert-butylimino)methyl]-4-chloro-2-methylbenzo[b]furan-3-carboxylate](/img/structure/B387382.png)
![Ethyl 3-acetamido-6-[3-(diethylamino)propyliminomethyl]-7-phenylsulfanyl-4,5-dihydro-1-benzothiophene-2-carboxylate](/img/structure/B387384.png)
![N-(3-ACETYLPHENYL)-2-[N-(2,5-DIMETHOXYPHENYL)BENZENESULFONAMIDO]ACETAMIDE](/img/structure/B387387.png)
![(4Z)-4-[2,4-bis(benzyloxy)benzylidene]-3-methyl-1,2-oxazol-5(4H)-one](/img/structure/B387389.png)

